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N6-(2-aminoethyl)-9H-purine-2,6-diamine

Nucleic acid duplex stability Modified nucleobases Watson-Crick base pairing

N6-(2-aminoethyl)-9H-purine-2,6-diamine (C₇H₁₁N₇, MW 193.21) is a synthetic purine derivative built on the 2,6-diaminopurine (DAP) core, distinguished by a primary amine-terminated ethyl chain at the N6 position. This scaffold retains the capacity of DAP to form three Watson-Crick hydrogen bonds with thymine (vs.

Molecular Formula C7H11N7
Molecular Weight 193.214
CAS No. 81528-76-9
Cat. No. B3019204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-(2-aminoethyl)-9H-purine-2,6-diamine
CAS81528-76-9
Molecular FormulaC7H11N7
Molecular Weight193.214
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC(=N2)N)NCCN
InChIInChI=1S/C7H11N7/c8-1-2-10-5-4-6(12-3-11-4)14-7(9)13-5/h3H,1-2,8H2,(H4,9,10,11,12,13,14)
InChIKeySBXHVNKVDXBPCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N6-(2-Aminoethyl)-9H-purine-2,6-diamine (CAS 81528-76-9): A Functionalized 2,6-Diaminopurine Scaffold for Nucleic Acid Research and Probe Development


N6-(2-aminoethyl)-9H-purine-2,6-diamine (C₇H₁₁N₇, MW 193.21) is a synthetic purine derivative built on the 2,6-diaminopurine (DAP) core, distinguished by a primary amine-terminated ethyl chain at the N6 position [1]. This scaffold retains the capacity of DAP to form three Watson-Crick hydrogen bonds with thymine (vs. two for adenine), while the flexible aminoethyl arm provides a chemically addressable handle for downstream conjugation, immobilization, or incorporation into modified nucleic acid backbones [2]. It serves as a versatile precursor for the synthesis of N6-(2-aminoethyl)-modified nucleotides (e.g., N6-(2-aminoethyl)-NAD⁺, N6-(2-aminoethyl)-FAD), peptide nucleic acid (PNA) monomers, and metal-chelating purine ligands [3].

Why N6-(2-Aminoethyl)-9H-purine-2,6-diamine Is Not Interchangeable with Unsubstituted 2,6-Diaminopurine or Adenine Analogs in Research Procurement


Substituting N6-(2-aminoethyl)-9H-purine-2,6-diamine with simpler analogs such as unsubstituted 2,6-diaminopurine (DAP) or 9-(2-aminoethyl)adenine introduces critical functional deficits that directly compromise experimental outcomes. While unsubstituted DAP provides enhanced base-pairing stability, it lacks the terminal primary amine required for site-specific conjugation to solid supports, fluorophores, or affinity matrices [1]. Conversely, 9-(2-aminoethyl)adenine retains the aminoethyl handle but reverts to a two-hydrogen-bond adenine-thymine pairing geometry, reducing duplex thermal stability (ΔTm of approximately 2–3 °C per substitution in oligonucleotide contexts) [2]. Most critically, the positional isomerism between N6- and N9-tethered derivatives dictates metal-coordination outcomes: the N6-substituted scaffold avoids the N3-directed palladium chelation observed with N9-ethylenediamine-tethered derivatives, which can lead to undesired purine ring modification via acetamidine formation [3]. These orthogonal structure–function requirements mean no single commercially available analog can substitute across all research use cases.

N6-(2-Aminoethyl)-9H-purine-2,6-diamine (81528-76-9): Quantified Differentiation Evidence Against Closest Analogs


Superior Base-Pairing Stability: Three Hydrogen Bonds with Thymine vs. Two for Adenine Analogs

The 2,6-diaminopurine core present in N6-(2-aminoethyl)-9H-purine-2,6-diamine donates an additional hydrogen bond from the exocyclic 2-amino group to thymine's O2, forming three Watson-Crick hydrogen bonds compared to the two formed by adenine [1]. This is not achievable with N6-(2-aminoethyl)adenine, which lacks the 2-amino group and consequently forms only two hydrogen bonds with thymine [2]. The third hydrogen bond contributes measurably to duplex stabilization.

Nucleic acid duplex stability Modified nucleobases Watson-Crick base pairing

Altered Metal-Coordination Chemistry: N6-Tethering Avoids N3-Directed Acetamidine Formation Observed with N9-Tethered Isomers

The positional attachment of the aminoethyl chain critically controls metal-coordination outcomes. The N9-ethylenediamine-tethered isomer ethylenediamine-N9-ethyl-2,6-diaminopurine (L2) reacts with PdCl₂(MeCN)₂ to form a tetradentate complex involving acetamidine formation via addition to coordinated acetonitrile at the exocyclic N²-amino group—a unique purine ring modification [1]. In contrast, the N6-substituted scaffold of N6-(2-aminoethyl)-9H-purine-2,6-diamine directs the diamine chelator away from N3, favoring N1/N⁶-chelation or pendant amine coordination modes that leave the purine ring intact and avoid the acetamidine side reaction [1].

Bioinorganic chemistry Purine metal complexes Chelate-tethered ligands

PNA Double-Duplex Invasion of GC-Rich Regions Enabled by 2,6-Diaminopurine Core with Aminoethyl Handle

When the 2,6-diaminopurine nucleobase is attached to an N-(2-aminoethyl)-D-lysine backbone unit—a transformation that requires N6-(2-aminoethyl)-9H-purine-2,6-diamine as the nucleobase precursor—the resulting chiral PNA monomer enables double-duplex invasion of DNA targets at highly GC-rich sequences such as (G/C)₇(A/T)₃ and (G/C)₈(A/T)₂, which are otherwise inaccessible to standard pcPNA [1]. The L-isomer counterpart shows negligible invasion activity, underscoring the stereochemical dependence of the aminoethyl-linked D-lysine scaffold [1]. Unsubstituted 2,6-diaminopurine cannot be directly incorporated into this PNA architecture without the N6-aminoethyl linkage.

Peptide nucleic acid (PNA) Double-duplex invasion Pseudo-complementary nucleobases

Conjugation-Ready Primary Amine Handle for Affinity Resin and Probe Construction vs. Unsubstituted DAP

The terminal primary amine of the N6-(2-aminoethyl) substituent provides a chemically orthogonal conjugation site for NHS-ester, isothiocyanate, or reductive amination coupling to solid supports and reporter groups [1]. This functionality is entirely absent in unsubstituted 2,6-diaminopurine, which requires additional synthetic manipulation for immobilization. The N6-(2-aminoethyl) modification has been successfully employed in the preparation of N6-(2-aminoethyl)-NAD⁺ and N6-(2-aminoethyl)-FAD affinity resins for the purification of NAD⁺-dependent and FAD-dependent enzymes, respectively [2].

Affinity chromatography Immobilized cofactors Chemical conjugation

Synthesis Route and Available Purity Specifications for Procurement Decision-Making

N6-(2-aminoethyl)-9H-purine-2,6-diamine is synthesized via nucleophilic substitution of 2,6-diaminopurine with ethylene diamine under catalytic conditions at elevated temperature, a route that yields the N6-substituted product with regioselectivity distinct from the N9-substituted isomer obtained via alkylation at the N9 position . Commercial sourcing data indicate a standard purity specification of ≥95% (HPLC), with molecular formula C₇H₁₁N₇ (MW 193.21) .

Chemical synthesis Purity specification Vendor sourcing

N6-(2-Aminoethyl)-9H-purine-2,6-diamine (CAS 81528-76-9): Evidence-Backed Application Scenarios for Research Procurement


Synthesis of Thermally Stabilized Oligonucleotides and Modified Nucleic Acid Probes

The 2,6-diaminopurine core of N6-(2-aminoethyl)-9H-purine-2,6-diamine donates three hydrogen bonds to thymine, conferring +2 to +3 °C increased Tm per substitution relative to adenine–thymine base pairs [1]. This property makes the compound a preferred precursor for synthesizing phosphoramidite monomers used in oligonucleotides requiring enhanced duplex stability, such as short hybridization probes, molecular beacons, and primers for AT-rich target sequences where adenine-mediated binding may be insufficiently stable under stringent wash conditions [1].

Preparation of Chiral PNA Monomers for Double-Duplex Invasion of GC-Rich Genomic Targets

When coupled to an N-(2-aminoethyl)-D-lysine backbone via its terminal primary amine, the DAP nucleobase enables the synthesis of positively charged chiral PNA monomers. These monomers, when incorporated into pseudo-complementary PNA strands, achieve double-duplex invasion of highly GC-rich DNA sequences—including (G/C)₈(A/T)₂—that are refractory to standard pcPNA targeting [1]. This application is directly supported by the D-chirality-dependent invasion data, which show negligible activity for L-isomer controls and for PNA lacking the DAP-aminoethyl-lysine architecture [1].

Construction of Immobilized Cofactor Affinity Resins for Enzyme Purification

The N6-(2-aminoethyl) handle provides a chemically accessible primary amine for covalent coupling to NHS-activated or CNBr-activated agarose resins, enabling the synthesis of N6-(2-aminoethyl)-NAD⁺–Sepharose and N6-(2-aminoethyl)-FAD–Sepharose affinity matrices [1]. These resins are employed for the one-step purification of NAD⁺-dependent dehydrogenases and FAD-dependent oxidoreductases, respectively, with the aminoethyl spacer minimizing steric interference with the cofactor binding pocket compared to direct N⁶-immobilization of unsubstituted cofactors [1].

Development of Purine-Based Metal-Chelating Ligands with Defined N6-Directed Coordination Geometry

In contrast to N9-tethered ethylenediamine-2,6-diaminopurine derivatives, which undergo N3-directed chelation and acetamidine-forming side reactions with Pd(II) under standard conditions [1], the N6-substitution pattern of this compound directs the diamine chelator toward N1/N⁶ coordination modes. This predictable coordination behavior makes it a suitable scaffold for designing purine-based ligands for transition metal catalysis, metal–organic frameworks, or metallodrug candidates where preservation of the purine ring integrity is essential [1].

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